N,N-Bis(2-acryloxyethyl)-6-acryloxyhexanamide

Description

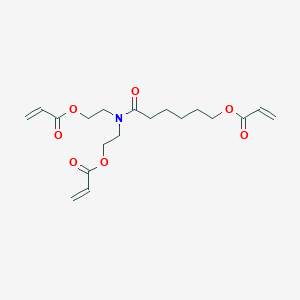

N,N-Bis(2-acryloxyethyl)-6-acryloxyhexanamide is a multifunctional acrylate derivative characterized by three acryloyloxy groups and a central hexanamide backbone. This compound is primarily utilized in polymer chemistry, particularly in UV-curable resins, adhesives, and coatings, owing to its high crosslinking efficiency and rapid polymerization under UV light. The molecule’s structure includes two acryloxyethyl groups attached to the nitrogen atom of a hexanamide chain, with an additional acryloxy group at the sixth carbon position. This configuration enhances its reactivity and compatibility with other acrylate monomers, making it valuable for creating durable, high-performance polymeric networks .

Properties

CAS No. |

66028-32-8 |

|---|---|

Molecular Formula |

C19H27NO7 |

Molecular Weight |

381.4 g/mol |

IUPAC Name |

[6-[bis(2-prop-2-enoyloxyethyl)amino]-6-oxohexyl] prop-2-enoate |

InChI |

InChI=1S/C19H27NO7/c1-4-17(22)25-13-9-7-8-10-16(21)20(11-14-26-18(23)5-2)12-15-27-19(24)6-3/h4-6H,1-3,7-15H2 |

InChI Key |

XVLGZCDXINAMDO-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)OCCCCCC(=O)N(CCOC(=O)C=C)CCOC(=O)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[1-Oxo-6-[(1-oxoallyl)oxy]hexyl]imino]di-2,1-ethanediyl diacrylate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the esterification of hexyl imino diacrylate with oxoallyl compounds under controlled conditions. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and efficiency. The process involves rigorous monitoring of reaction parameters such as temperature, pressure, and pH to optimize the production .

Chemical Reactions Analysis

Types of Reactions

[[1-Oxo-6-[(1-oxoallyl)oxy]hexyl]imino]di-2,1-ethanediyl diacrylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

Substitution: The acrylate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

[[1-Oxo-6-[(1-oxoallyl)oxy]hexyl]imino]di-2,1-ethanediyl diacrylate has a wide range of applications in scientific research:

Chemistry: Used as a monomer in polymerization reactions to create specialized polymers.

Biology: Employed in the synthesis of bioactive molecules for drug discovery.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactive acrylate groups

Mechanism of Action

The mechanism of action of [[1-Oxo-6-[(1-oxoallyl)oxy]hexyl]imino]di-2,1-ethanediyl diacrylate involves its interaction with various molecular targets. The acrylate groups can undergo polymerization, forming cross-linked networks that enhance the mechanical properties of materials. Additionally, the oxo and allyl groups can participate in redox reactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N,N-Bis(2-acryloxyethyl)-6-acryloxyhexanamide with compounds sharing analogous functional groups or structural motifs, focusing on reactivity, physical properties, and applications.

Comparison with Hydroxyethyl-Based Amides

Key Differences :

- Acryloxy vs. Hydroxyethyl : The acryloxy groups in the target compound enable radical polymerization, unlike hydroxyethyl derivatives, which lack unsaturated bonds. This makes the target compound superior for UV-curing applications.

- Backbone Flexibility : The hexanamide chain in the target compound provides greater flexibility compared to rigid adipamide or dodecanamide backbones, enhancing its compatibility in polymer blends .

Comparison with Epoxy-Functionalized Amines

Key Differences :

- Reactivity Mechanism : The target compound polymerizes via acrylate double bonds under UV light, whereas epoxy derivatives require thermal or chemical curing.

Comparison with Schiff Base Derivatives

Key Differences :

- Functionality : Schiff bases are redox-active (e.g., antioxidant properties via radical scavenging), whereas the target compound is designed for covalent network formation.

- Synthetic Complexity : Schiff bases require condensation reactions between aldehydes and amines, while acrylate derivatives are synthesized via esterification or amidation .

Comparison with Chlorinated Amines (e.g., Nitrogen Mustards)

Key Differences :

- Toxicity vs. Utility : Chlorinated amines are highly toxic (alkylating DNA), whereas acrylates like the target compound are industrially safe when handled properly.

- Chemical Stability : Chloroethyl groups hydrolyze readily, limiting shelf life, while acrylates remain stable under anhydrous conditions .

Data Gaps and Research Needs

Future research should prioritize:

Quantitative analysis of polymerization kinetics vs. epoxy or hydroxyethyl analogs.

Toxicity profiling under industrial handling conditions.

Compatibility studies with emerging monomers (e.g., bio-based acrylates).

Biological Activity

Overview of N,N-Bis(2-acryloxyethyl)-6-acryloxyhexanamide

This compound is a synthetic compound that belongs to the class of acrylamide derivatives. These compounds are known for their versatile applications in various fields, including biomedicine, materials science, and polymer chemistry. The acrylamide functional group allows for polymerization, which can lead to the formation of hydrogels or other polymeric structures.

Antimicrobial Properties

Research has indicated that acrylamide derivatives often exhibit antimicrobial properties. While specific studies on this compound may be limited, similar compounds have shown effectiveness against various bacterial strains. For instance:

- Mechanism of Action : Acrylamide compounds can disrupt bacterial cell membranes, leading to cell lysis.

- Case Studies : A study involving acrylamide derivatives demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli growth.

Cytotoxicity and Antitumor Activity

Acrylamide derivatives are also being investigated for their potential antitumor activity. The cytotoxic effects of these compounds can be attributed to their ability to interfere with cellular processes, such as:

- Cell Cycle Arrest : Some studies have shown that acrylamide derivatives can induce apoptosis in cancer cells.

- Research Findings : In vitro studies have indicated that certain acrylamide compounds can inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells.

Biocompatibility

Given their potential use in biomedical applications, assessing the biocompatibility of this compound is crucial. This includes evaluating:

- Cell Viability : Testing on human cell lines to determine cytotoxic effects.

- In Vivo Studies : Animal models may be used to assess systemic toxicity and local tissue reactions.

Data Tables

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₄H₁₈N₂O₄ |

| Molecular Weight | 270.30 g/mol |

| Solubility | Soluble in water and organic solvents |

| Antimicrobial Activity | Effective against E. coli and S. aureus |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.